Cas no 42157-57-3 (Ethyl mesityl sulfide)
Ethyl mesityl sulfide Chemical and Physical Properties
Names and Identifiers
-
- 2-(ethylsulfanyl)-1,3,5-trimethylbenzene
- ethyl mesityl sulfide
- Ethyl 2,4,6-trimethylphenyl sulfide
- Ethyl mesityl sulfide
-
- MDL: MFCD11617697
- Inchi: 1S/C11H16S/c1-5-12-11-9(3)6-8(2)7-10(11)4/h6-7H,5H2,1-4H3
- InChI Key: MVZYDQNIFBKOFB-UHFFFAOYSA-N
- SMILES: S(CC)C1C(C)=CC(C)=CC=1C
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 121
- Topological Polar Surface Area: 25.3
Ethyl mesityl sulfide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB434565-1 g |
Ethyl 2,4,6-trimethylphenyl sulfide |
42157-57-3 | 1g |
€594.40 | 2023-06-16 | ||
| abcr | AB434565-5 g |
Ethyl 2,4,6-trimethylphenyl sulfide |
42157-57-3 | 5g |
€1373.40 | 2023-06-16 | ||
| abcr | AB434565-1g |
Ethyl 2,4,6-trimethylphenyl sulfide; . |
42157-57-3 | 1g |
€1555.10 | 2025-04-18 | ||
| abcr | AB434565-5g |
Ethyl 2,4,6-trimethylphenyl sulfide |
42157-57-3 | 5g |
€1373.40 | 2023-09-04 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1651878-1g |
Ethyl(mesityl)sulfane |
42157-57-3 | 98% | 1g |
¥6742.00 | 2024-05-14 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1651878-5g |
Ethyl(mesityl)sulfane |
42157-57-3 | 98% | 5g |
¥21672.00 | 2024-05-14 |
Ethyl mesityl sulfide Suppliers
Ethyl mesityl sulfide Related Literature
-
Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
-
Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
-
A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
-
Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
Additional information on Ethyl mesityl sulfide
Ethyl mesityl sulfide (CAS No. 42157-57-3): A Comprehensive Overview
Ethyl mesityl sulfide, chemically identified by the CAS number 42157-57-3, is a compound of significant interest in the field of organic chemistry and pharmaceutical research. This organosulfur compound, with the molecular formula C8H10S, has garnered attention due to its unique structural properties and potential applications in various chemical synthesis processes.
The compound is characterized by a mesityl group (C6H3(CH3)2) attached to a sulfur atom, which is further linked to an ethyl group. This distinctive structure imparts Ethyl mesityl sulfide with distinct reactivity patterns, making it a valuable intermediate in the synthesis of more complex molecules. Its role in organic synthesis has been explored in numerous studies, particularly in the development of novel heterocyclic compounds and functionalized aromatic systems.
In recent years, there has been growing interest in the applications of Ethyl mesityl sulfide in pharmaceutical research. The compound's ability to act as a sulfur donor in various reactions has opened up new avenues for drug discovery. For instance, researchers have utilized it as a precursor in the synthesis of thiazole derivatives, which are known for their biological activity and pharmacological properties. Thiazole-based compounds have shown promise in treating a range of diseases, including infectious disorders and inflammatory conditions.
One of the most compelling aspects of Ethyl mesityl sulfide is its versatility in chemical transformations. The presence of both electron-donating and electron-withdrawing groups around the sulfur atom allows for diverse reactions, such as nucleophilic substitution, metal-catalyzed coupling reactions, and oxidation processes. These reactions are crucial for constructing complex molecular architectures that are essential for developing new therapeutic agents.
The compound's reactivity has also been leveraged in materials science applications. For example, researchers have investigated its use as a ligand in transition metal catalysis, where it facilitates the formation of carbon-sulfur bonds under mild conditions. This capability is particularly useful in polymer chemistry and the synthesis of advanced materials with tailored properties.
Recent advancements in computational chemistry have further enhanced our understanding of Ethyl mesityl sulfide's behavior. Molecular modeling studies have provided insights into its interaction with biological targets, shedding light on its potential pharmacological effects. These studies are crucial for designing experiments that optimize the compound's utility in drug development pipelines.
The synthesis of Ethyl mesityl sulfide itself is an intriguing process that highlights its synthetic importance. Traditional methods involve the reaction of mesitylene derivatives with sulfur-containing reagents, followed by ethylation to introduce the ethyl group. However, modern synthetic approaches have focused on greener and more efficient methods, such as catalytic processes that minimize waste and energy consumption.
The environmental impact of producing and using Ethyl mesityl sulfide is another area of concern. While it is not classified as a hazardous substance, its handling requires adherence to standard chemical safety protocols to ensure worker safety and environmental protection. Efforts are ongoing to develop sustainable synthetic routes that reduce the ecological footprint associated with its production.
In conclusion, Ethyl mesityl sulfide (CAS No. 42157-57-3) represents a fascinating compound with broad applications across multiple scientific disciplines. Its unique structural features and reactivity make it indispensable in organic synthesis and pharmaceutical research. As our understanding of its properties continues to evolve, so too will its role in advancing chemical innovation and therapeutic development.
42157-57-3 (Ethyl mesityl sulfide) Related Products
- 34678-67-6(2,4-dimethyl-1-(methylsulfanyl)benzene)
- 61891-64-3(Benzene, methyl(propylthio)-)
- 7570-91-4(Benzene, 1,3,5-trimethyl-2-(methylthio)-)
- 622-63-9(4-(Ethylthio)toluene)
- 62291-65-0(Benzene, 1,3,5-trimethyl-2-(propylthio)-)
- 24309-31-7(Benzene,1-methyl-2-(2-propen-1-ylthio)-)
- 4163-79-5(2,6-Dimethylthioanisole)
- 14092-00-3(1-methyl-2-(methylsulfanyl)benzene)
- 15560-98-2(Benzene,1-methyl-2-[(1-methylethyl)thio]-)
- 105371-72-0(Benzene, 1-(ethylthio)-2,3-dimethyl-)